molecular formula C36H56O10 B14012226 4,4-Di-tert-butyldibenZo-30-crown-10

4,4-Di-tert-butyldibenZo-30-crown-10

Cat. No.: B14012226
M. Wt: 648.8 g/mol
InChI Key: HMODENAOBWBTKD-UHFFFAOYSA-N
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Description

4,4-Di-tert-butyldibenzo-30-crown-10 is a macrocyclic compound belonging to the crown ether family. Crown ethers are known for their ability to form stable complexes with various cations due to their unique ring structure, which contains multiple ether groups. This particular compound is characterized by its large ring size and the presence of bulky tert-butyl groups, which influence its chemical properties and applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-Di-tert-butyldibenzo-30-crown-10 typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4,4-Di-tert-butylphenol with ethylene glycol in the presence of a strong acid catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction conditions to ensure high yield and purity. Advanced purification techniques, such as column chromatography and distillation, are employed to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

4,4-Di-tert-butyldibenzo-30-crown-10 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4,4-Di-tert-butyldibenzo-30-crown-10 has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4,4-Di-tert-butyldibenzo-30-crown-10 involves the formation of stable complexes with cations. The ether groups in the crown ether ring coordinate with the cation, stabilizing it within the ring structure. This complexation process is highly selective and depends on the size and charge of the cation. The bulky tert-butyl groups enhance the compound’s selectivity by providing steric hindrance, which prevents the binding of larger cations .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,4-Di-tert-butyldibenzo-30-crown-10 is unique due to its large ring size and the presence of bulky tert-butyl groups. These features provide enhanced selectivity and stability in complexation reactions, making it suitable for specific applications in chemistry, biology, and industry .

Properties

Molecular Formula

C36H56O10

Molecular Weight

648.8 g/mol

IUPAC Name

17,37-ditert-butyl-2,5,8,11,14,21,24,27,30,33-decaoxatricyclo[32.4.0.015,20]octatriaconta-1(34),15(20),16,18,35,37-hexaene

InChI

InChI=1S/C36H56O10/c1-35(2,3)29-7-9-31-33(27-29)45-25-21-41-17-13-38-14-18-42-22-26-46-34-28-30(36(4,5)6)8-10-32(34)44-24-20-40-16-12-37-11-15-39-19-23-43-31/h7-10,27-28H,11-26H2,1-6H3

InChI Key

HMODENAOBWBTKD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC2=C(C=C1)OCCOCCOCCOCCOC3=C(C=C(C=C3)C(C)(C)C)OCCOCCOCCOCCO2

Origin of Product

United States

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